molecular formula C8H7ClN2O B1409609 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol CAS No. 1395040-91-1

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol

Cat. No.: B1409609
CAS No.: 1395040-91-1
M. Wt: 182.61 g/mol
InChI Key: GSUPYBKZCJCNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a heterocyclic compound with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzimidazole ring.

Preparation Methods

The synthesis of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-nitroaniline with methyl isocyanate, followed by cyclization and reduction steps. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents such as fluorine or bromine. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.

Scientific Research Applications

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-chloro-2-methyl-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-4-10-6-2-5(9)3-7(12)8(6)11-4/h2-3,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUPYBKZCJCNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Reactant of Route 2
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Reactant of Route 3
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Reactant of Route 4
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Reactant of Route 6
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.